molecular formula C18H25NO13 B562131 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside CAS No. 136734-56-0

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Cat. No.: B562131
CAS No.: 136734-56-0
M. Wt: 463.392
InChI Key: ISCYUJSLZREARS-XCZSIQBNSA-N
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Description

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is a chromogenic substrate used in various biochemical assays. It is particularly valuable for studying glycosidases, enzymes that hydrolyze glycosidic bonds. The compound is characterized by its ability to produce a yellow-colored product upon enzymatic cleavage, making it useful for detecting and quantifying enzyme activity .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism . This enzyme is responsible for breaking down complex sugars into simpler sugars, which can then be absorbed by the body.

Mode of Action

This compound acts as a chromogenic substrate for α-glucosidase . This means that it changes color when it interacts with the enzyme. The compound is cleaved by α-glucosidase, releasing p-nitrophenol . This interaction and the resulting changes can be used to measure the activity of α-glucosidase .

Result of Action

The cleavage of this compound by α-glucosidase results in the release of p-nitrophenol . This compound can be quantified by colorimetric detection at 405 nm , providing a measure of α-glucosidase activity. This can be useful in research contexts, particularly in studies related to carbohydrate metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucopyranosyl donor. The reaction is often catalyzed by acids or enzymes under controlled conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Recrystallization from solvents like water, methanol, or ethanol is commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by glycosidases, typically in aqueous solutions.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.

    Reduction: Involves reducing agents such as sodium borohydride.

Major Products

The primary product of hydrolysis is 4-nitrophenol, which is yellow and can be easily detected spectrophotometrically .

Scientific Research Applications

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is widely used in scientific research for:

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl alpha-D-glucopyranoside
  • 4-Nitrophenyl beta-D-glucopyranoside
  • 4-Nitrophenyl alpha-D-galactopyranoside
  • 4-Nitrophenyl beta-D-galactopyranoside

Uniqueness

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is unique due to its specific glycosidic linkage, which makes it a suitable substrate for certain glycosidases that do not act on other similar compounds. This specificity allows for more precise studies of enzyme activity and kinetics .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYUJSLZREARS-XCZSIQBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858194
Record name 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136734-56-0
Record name 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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